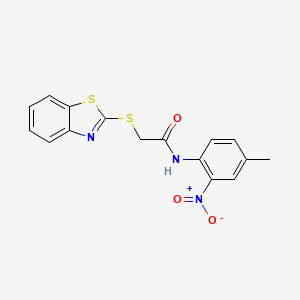
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-2-nitrophenyl)acetamide
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-2-nitrophenyl)acetamide, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole compounds that have been found to exhibit various biological activities.
Scientific Research Applications
BTA-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BTA-1 has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BTA-1 has also been shown to reduce the accumulation of amyloid-beta peptide in Alzheimer's disease models and improve cognitive function. In Parkinson's disease models, BTA-1 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
Mechanism of Action
The mechanism of action of BTA-1 is not fully understood, but it has been proposed to act through multiple pathways. BTA-1 has been found to inhibit the activity of various enzymes, including topoisomerase II, histone deacetylase, and acetylcholinesterase. BTA-1 has also been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
BTA-1 has been found to exhibit various biochemical and physiological effects. In cancer cells, BTA-1 has been shown to induce DNA damage, inhibit DNA repair, and disrupt microtubule dynamics. In Alzheimer's disease models, BTA-1 has been found to reduce oxidative stress, inhibit amyloid-beta aggregation, and improve mitochondrial function. In Parkinson's disease models, BTA-1 has been found to reduce oxidative stress, inhibit inflammation, and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
BTA-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. BTA-1 has also been found to exhibit low toxicity in vitro and in vivo. However, BTA-1 has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions. BTA-1 also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for BTA-1 research. One direction is to study the structure-activity relationship of BTA-1 and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BTA-1 in vivo to optimize its therapeutic potential. Additionally, BTA-1 can be used as a lead compound for developing new drugs for various diseases. Further research is needed to fully understand the potential of BTA-1 as a therapeutic agent.
Conclusion:
In conclusion, BTA-1 is a promising chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 has been found to exhibit various biological activities, including anti-cancer, anti-Alzheimer's disease, and anti-Parkinson's disease activities. The synthesis method of BTA-1 is relatively simple, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of BTA-1 and its potential as a therapeutic agent.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-10-6-7-11(13(8-10)19(21)22)17-15(20)9-23-16-18-12-4-2-3-5-14(12)24-16/h2-8H,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXJBIMWFVCWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methyl-2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)
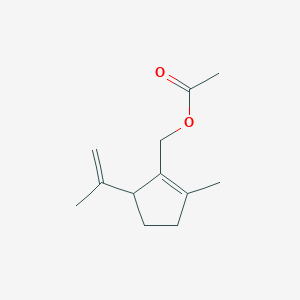
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)
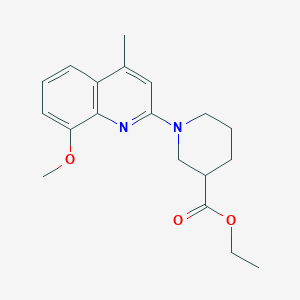


![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)
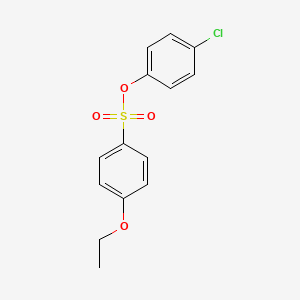

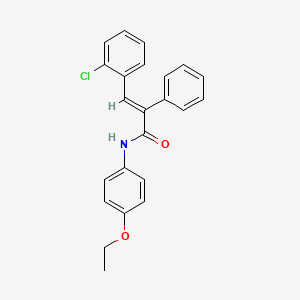
![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)